N-(1-cyclopentylbenzimidazol-2-yl)-1H-pyrazole-5-carboxamide
Description
N-(1-cyclopentylbenzimidazol-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that features a benzimidazole ring fused with a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiparasitic and antioxidant properties .
Properties
IUPAC Name |
N-(1-cyclopentylbenzimidazol-2-yl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c22-15(13-9-10-17-20-13)19-16-18-12-7-3-4-8-14(12)21(16)11-5-1-2-6-11/h3-4,7-11H,1-2,5-6H2,(H,17,20)(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONNJZXIVLCSGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=CC=CC=C3N=C2NC(=O)C4=CC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopentylbenzimidazol-2-yl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring is synthesized by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Cyclopentyl Substitution: The cyclopentyl group is introduced via alkylation reactions using cyclopentyl halides.
Pyrazole Ring Formation: The pyrazole ring is formed by reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopentylbenzimidazol-2-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various functional groups attached to the benzimidazole ring.
Scientific Research Applications
N-(1-cyclopentylbenzimidazol-2-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antiparasitic and antioxidant activities.
Medicine: Potential therapeutic agent for treating parasitic infections and oxidative stress-related conditions.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(1-cyclopentylbenzimidazol-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with biological targets such as enzymes and receptors. The benzimidazole ring can interact with nucleotides, allowing the compound to inhibit enzyme activities. The pyrazole ring can interact with various receptors, modulating their activities. These interactions lead to the compound’s antiparasitic and antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and ivermectin.
Pyrazole Derivatives: Compounds like celecoxib and rimonabant.
Uniqueness
N-(1-cyclopentylbenzimidazol-2-yl)-1H-pyrazole-5-carboxamide is unique due to its combined benzimidazole and pyrazole rings, which confer both antiparasitic and antioxidant properties. This dual functionality makes it a promising candidate for therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
